molecular formula C₈₈H₉₄D₆Cl₂N₁₀O₂₈ B1145085 Dalbavancin-d6 CAS No. 1126461-54-8

Dalbavancin-d6

Cat. No.: B1145085
CAS No.: 1126461-54-8
M. Wt: 1822.73
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalbavancin-d6 is a deuterated form of dalbavancin, a second-generation lipoglycopeptide antibiotic. It is designed to improve the pharmacokinetic properties of dalbavancin by incorporating deuterium atoms, which can enhance the stability and half-life of the compound. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of dalbavancin.

Mechanism of Action

Target of Action

Dalbavancin-d6, a synthetic lipoglycopeptide, primarily targets Gram-positive bacteria . Its primary targets include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes , Streptococcus agalactiae , Streptococcus dysgalactiae , the Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

This compound exerts its antimicrobial activity through two distinct modes of action . The primary mechanism of action is the inhibition of cell wall synthesis . It achieves this by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, thereby preventing cross-linking . This disruption in cell wall synthesis leads to the death of the bacterial cell .

Biochemical Pathways

This compound disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall peptidoglycan, it prevents the cross-linking process essential for cell wall integrity . This disruption in the cell wall synthesis pathway leads to the bactericidal effect of this compound .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) .

Result of Action

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . By preventing the cross-linking of peptidoglycan in the bacterial cell wall, it leads to the death of the bacterial cell . This makes it an effective treatment for infections caused by susceptible strains of Gram-positive bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Furthermore, the long half-life of this compound, which is approximately 1 week and is longer in tissues (e.g., skin, bone) than plasma , allows for once-weekly dosing regimens, making it a convenient option for the treatment of acute bacterial skin and skin structure infections (ABSSSI) .

Biochemical Analysis

Biochemical Properties

Dalbavancin-d6 plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which are essential for peptidoglycan cross-linking in bacterial cell walls. By binding to the D-alanyl-D-alanine terminus of cell wall precursors, this compound prevents these enzymes from functioning properly, leading to cell lysis and death .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis, leading to cell death. In addition to its bactericidal effects, this compound can influence cell signaling pathways and gene expression in bacteria, causing alterations in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of this compound involves binding to the D-alanyl-D-alanine residues of peptidoglycan precursors. This binding inhibits the action of transglycosylases and transpeptidases, enzymes critical for cell wall synthesis. By preventing the cross-linking of peptidoglycan chains, this compound causes bacterial cell walls to weaken and eventually rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some reduction in efficacy may occur .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively eliminates bacterial infections without significant toxicity. At higher doses, this compound can cause adverse effects, including nephrotoxicity and hepatotoxicity. Threshold effects are observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes biotransformation through pathways involving cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. This compound can affect metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via binding to plasma proteins and cell membrane transporters. It accumulates in tissues such as the skin, bone, and epithelial lining fluid, but not in the cerebrospinal fluid. This distribution pattern is crucial for its effectiveness in treating skin and soft tissue infections .

Subcellular Localization

This compound localizes primarily in the bacterial cell wall, where it exerts its antibacterial effects. It does not significantly penetrate the cytoplasm or other cellular compartments. The targeting of this compound to the cell wall is facilitated by its affinity for peptidoglycan precursors, ensuring its activity is focused on disrupting cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dalbavancin-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the dalbavancin molecule. The synthesis typically starts with the natural product glycopeptide, which undergoes amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The deuterium atoms are introduced through specific deuterated reagents and solvents under controlled reaction conditions.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using high-pressure liquid chromatography (HPLC) and mass spectrometry to monitor and quantify the incorporation of deuterium atoms . The process ensures the consistent production of high-purity this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Dalbavancin-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various degradation products and modified forms of this compound, which are analyzed using liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques .

Scientific Research Applications

Dalbavancin-d6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Properties

CAS No.

1126461-54-8

Molecular Formula

C₈₈H₉₄D₆Cl₂N₁₀O₂₈

Molecular Weight

1822.73

Synonyms

A-A 1-d6;  BI 397-d6;  Dalbavancin B0-d6;  MDL 63397-d6;  VER 001-d6;  5,​31-​Dichloro-​38-​de(methoxycarbonyl)​-​7-​demethyl-​19-​deoxy-​56-​O-​[2-​deoxy-​2-​[(10-​methyl-​1-​oxoundecyl)​amino]​-​β-​D-​glucopyranuronosyl]​-​38-​[[[3-​(dimethylamino)​prop

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.